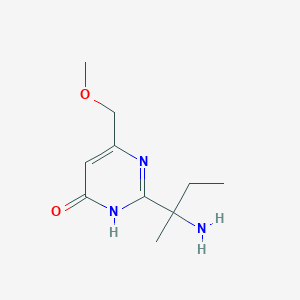![molecular formula C15H21NO4 B2918806 7-{[(Benzyloxy)carbonyl]amino}heptanoic acid CAS No. 23434-37-9](/img/structure/B2918806.png)
7-{[(Benzyloxy)carbonyl]amino}heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[(Benzyloxy)carbonyl]amino}heptanoic acid is an organic compound with the molecular formula C15H21NO4. It is a derivative of heptanoic acid, featuring a benzyloxycarbonyl-protected amino group. This compound is primarily used in organic synthesis and as a building block in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(Benzyloxy)carbonyl]amino}heptanoic acid typically involves the protection of the amino group of heptanoic acid. One common method is the reaction of heptanoic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-{[(Benzyloxy)carbonyl]amino}heptanoic acid undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed by hydrolysis, yielding the free amino acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 7-aminoheptanoic acid.
Reduction: 7-{[(Benzyloxy)carbonyl]amino}heptanol.
Substitution: Depending on the nucleophile used, various substituted derivatives.
Scientific Research Applications
7-{[(Benzyloxy)carbonyl]amino}heptanoic acid is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of peptides and other complex molecules.
Biology: Used in the study of enzyme-substrate interactions and protein modifications.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-{[(Benzyloxy)carbonyl]amino}heptanoic acid involves its role as a protected amino acid. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The protected amino group can later be deprotected under specific conditions to yield the free amino acid.
Comparison with Similar Compounds
Similar Compounds
7-aminoheptanoic acid: The unprotected form of the compound.
7-{[(tert-Butoxycarbonyl)amino}heptanoic acid: Another protected form with a different protecting group.
7-{[(Methoxycarbonyl)amino}heptanoic acid: Similar structure with a methoxycarbonyl protecting group.
Uniqueness
7-{[(Benzyloxy)carbonyl]amino}heptanoic acid is unique due to its benzyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly useful in organic synthesis and peptide chemistry.
Properties
IUPAC Name |
7-(phenylmethoxycarbonylamino)heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c17-14(18)10-6-1-2-7-11-16-15(19)20-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVBOABWPAYAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2918727.png)

![9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2918729.png)
![2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B2918730.png)
![ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2918732.png)


![ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2918738.png)

![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2918742.png)
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B2918745.png)
